molecular formula C7H4F3NO2 B1410461 4-Difluoromethoxy-3-fluoro-5-formylpyridine CAS No. 1806333-97-0

4-Difluoromethoxy-3-fluoro-5-formylpyridine

Cat. No.: B1410461
CAS No.: 1806333-97-0
M. Wt: 191.11 g/mol
InChI Key: VTWYYHGOPIRKII-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-fluoro-5-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound features a pyridine ring substituted with a formyl group, a difluoromethoxy group, and a fluoro group. It is widely used in scientific research due to its unique molecular structure and diverse applications.

Preparation Methods

The synthesis of 4-Difluoromethoxy-3-fluoro-5-formylpyridine typically involves the introduction of the difluoromethoxy and fluoro groups onto the pyridine ring, followed by the formylation of the ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Radical trifluoromethylation:

    Formylation reactions: These reactions introduce formyl groups onto the pyridine ring, often using reagents such as formic acid or formyl chloride under specific conditions.

Chemical Reactions Analysis

4-Difluoromethoxy-3-fluoro-5-formylpyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Difluoromethoxy-3-fluoro-5-formylpyridine has a wide range of scientific research applications, including:

    Drug discovery: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds.

    Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.

    Material synthesis: The compound is employed in the development of new materials with specific properties.

    Biological research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluoro-5-formylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, altering their structure and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Difluoromethoxy-3-fluoro-5-formylpyridine can be compared with similar compounds such as:

    4-Difluoromethoxy-2-fluoro-5-formylpyridine: This compound has a similar structure but with the fluoro group in a different position on the pyridine ring.

    4-Difluoromethoxy-5-fluoro-2-formylpyridine: Another similar compound with the formyl group in a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

4-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-2-11-1-4(3-12)6(5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWYYHGOPIRKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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